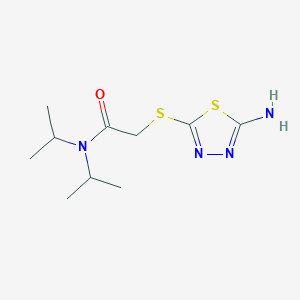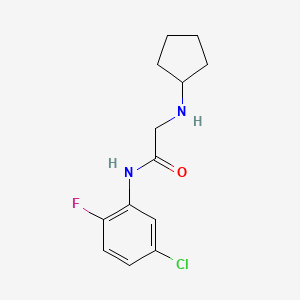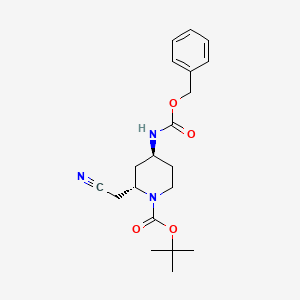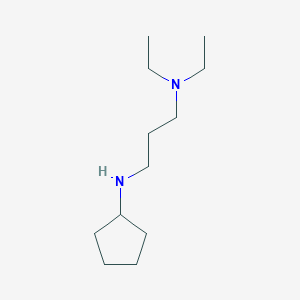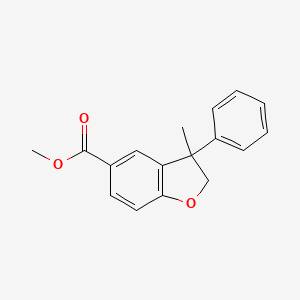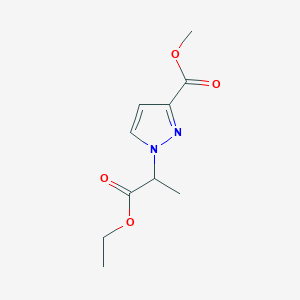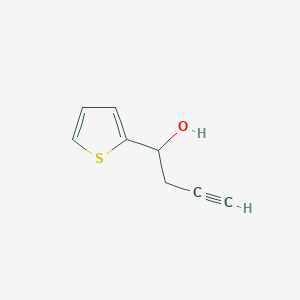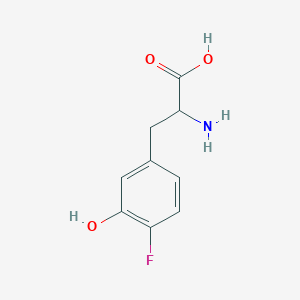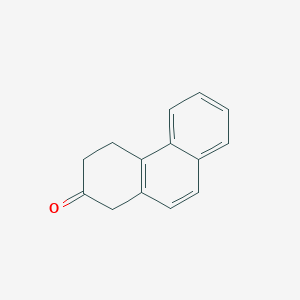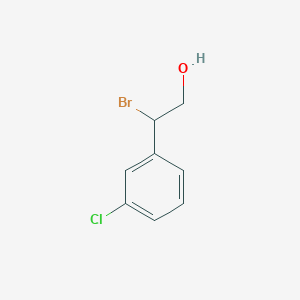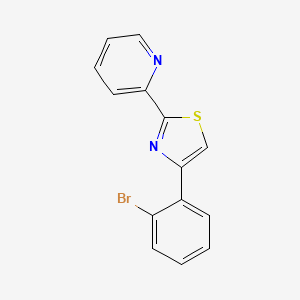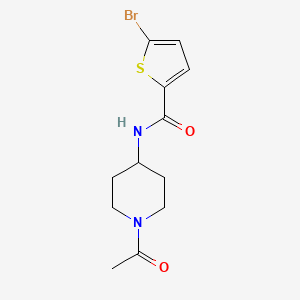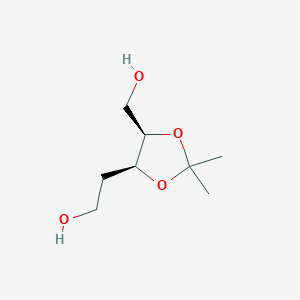
2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol is a chemical compound with a complex structure that includes a dioxolane ring and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-((4S,5R)-5-(Hydroxym
特性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C8H16O4/c1-8(2)11-6(3-4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChIキー |
DQFXFFOBTVIMEN-NKWVEPMBSA-N |
異性体SMILES |
CC1(O[C@H]([C@H](O1)CO)CCO)C |
正規SMILES |
CC1(OC(C(O1)CO)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


